Catalytic Turnover Advantage Over BFBFC
In a head-to-head comparison of four fluorometric CYP3A4 probe substrates (BFC, BQ, DBF, BzRes) tested against 21 inhibitory compounds, BFC dealkylation was the most sensitive to inhibition on average [1]. The IC50 values across the four substrates varied from 2.1- to 195-fold for individual inhibitors, with a mean variation of 29-fold [1]. Among the four probes, BFC and DBF were identified as more suitable initial screens for CYP3A4 inhibition than BQ or BzRes [1].
| Evidence Dimension | Inhibitor IC50 variation across four CYP3A4 fluorometric substrates |
|---|---|
| Target Compound Data | BFC dealkylation was, on average, the most sensitive to inhibition among the four substrates tested [1] |
| Comparator Or Baseline | Benzyloxyresorufin (BzRes), 7-benzyloxyquinoline (BQ), and dibenzylfluorescein (DBF) [1] |
| Quantified Difference | IC50 values varied 2.1- to 195-fold across the four substrates for individual inhibitors; average variation = 29-fold; BFC > BQ sensitivity [1] |
| Conditions | cDNA-expressed CYP3A4; 8-point inhibition curves; 21 primarily inhibitory test compounds evaluated [1] |
Why This Matters
Procurement of BFC is justified when screening for weak or partial CYP3A4 inhibitors, as it provides the highest detection sensitivity and reduces false-negative risk compared to BQ or BzRes.
- [1] Stresser DM, Blanchard AP, Turner SD, Erve JC, Dandeneau AA, Miller VP, Crespi CL. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates. Drug Metab Dispos. 2000 Dec;28(12):1440-8. PMID: 11095581. View Source
